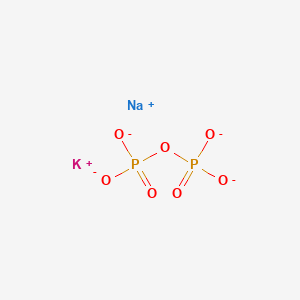
Potassium;sodium;phosphonato phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium, sodium, and phosphonato phosphate are three important chemical compounds that have gained significant attention in the field of scientific research. These compounds possess unique properties that make them suitable for various applications in the laboratory.
Mecanismo De Acción
The mechanism of action of potassium, sodium, and phosphonato phosphate depends on their chemical properties. These compounds can form complexes with metal ions, which can be used to remove heavy metals from contaminated water. They can also act as chelating agents, binding to metal ions and preventing them from reacting with other compounds.
Biochemical and Physiological Effects:
Potassium, sodium, and phosphonato phosphate have important biochemical and physiological effects. These compounds are essential for the growth and development of plants and animals. They are also important for the proper functioning of the nervous system and the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using potassium, sodium, and phosphonato phosphate in lab experiments is their availability and low cost. These compounds are also stable and can be stored for long periods of time. However, one of the limitations is that they can interfere with the results of some experiments, especially those involving metal ions.
Direcciones Futuras
There are several future directions for the study of potassium, sodium, and phosphonato phosphate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the biological effects of these compounds, especially their role in the development of diseases such as cancer.
Conclusion:
In conclusion, potassium, sodium, and phosphonato phosphate are important chemical compounds that have a wide range of applications in scientific research. These compounds possess unique properties that make them suitable for various experiments. Understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these compounds is essential for further research in this field.
Métodos De Síntesis
Potassium, sodium, and phosphonato phosphate can be synthesized using different methods. One of the most common methods is through the reaction of phosphoric acid with potassium or sodium hydroxide. This reaction produces potassium or sodium phosphate, which can then be reacted with phosphonic acid to produce phosphonato phosphate.
Aplicaciones Científicas De Investigación
Potassium, sodium, and phosphonato phosphate have been extensively studied for their applications in scientific research. These compounds are used as buffering agents, chelating agents, and as a source of phosphate ions in various experiments. They are also used in the synthesis of other important compounds such as DNA and RNA.
Propiedades
Número CAS |
15491-89-1 |
|---|---|
Nombre del producto |
Potassium;sodium;phosphonato phosphate |
Fórmula molecular |
K2Na2O7P2 |
Peso molecular |
236.03 g/mol |
Nombre IUPAC |
potassium;sodium;phosphonato phosphate |
InChI |
InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |
Clave InChI |
DQZXOIPVJBKPAK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Sinónimos |
dipotassium disodium diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)







